6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide
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Overview
Description
6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide is a chemical compound with the molecular formula C8H7BrN2·HBr. It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide typically involves the bromination of 3-methylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 6-position .
Industrial Production Methods
the general approach involves large-scale bromination reactions followed by purification processes to obtain the hydrobromide salt .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials due to its unique structural properties.
Biological Studies: It is employed in various biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 6-position, making it less reactive in substitution reactions.
6-Chloro-3-methylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .
Properties
IUPAC Name |
6-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEQASCWYFSNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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